1-(2-Chloro-4-nitrophenyl)-4-methylpiperidine
Description
Structural Characterization
Molecular Architecture and Crystallographic Analysis
1-(2-Chloro-4-nitrophenyl)-4-methylpiperidine features a hexahydric piperidine ring substituted with a 2-chloro-4-nitrophenyl group at the nitrogen atom and a methyl group at the 4-position. The molecular formula is C₁₂H₁₄ClN₃O₂ , with a molecular weight of 255.71 g/mol . The SMILES notation CC1CCN(C2=CC=C(N+[O-])C=C2Cl)CC1 confirms the connectivity: the piperidine nitrogen is bonded to the aromatic ring (C2 position) and methyl group (C1 position).
The piperidine ring adopts a chair conformation, with substituents occupying axial or equatorial positions to minimize steric strain. The 2-chloro-4-nitrophenyl group introduces electron-withdrawing effects, influencing electronic distribution and reactivity. Although no direct crystallographic data exists for this compound, analogous nitrophenyl-piperidine derivatives often crystallize in monoclinic or triclinic space groups, forming hydrogen-bonded networks via nitro and amine groups. For example, 4-(4-nitrophenyl)piperazin-1-ium salts exhibit intermolecular hydrogen bonding and aromatic stacking interactions.
Key Structural Features
| Feature | Description |
|---|---|
| Piperidine Ring | Six-membered saturated ring with nitrogen at position 1 |
| Substituents | 2-Chloro-4-nitrophenyl (N-attached), 4-methyl (N-attached) |
| Conformation | Likely chair conformation with substituents in equatorial positions |
| Electronic Effects | Nitro group (electron-withdrawing) and chloro (moderate electron-withdrawing) |
Spectroscopic Profiling (NMR, FT-IR, Raman)
Spectroscopic data for 1-(2-chloro-4-nitrophenyl)-4-methylpiperidine remains limited, but trends from related compounds provide insights:
NMR Analysis
- ¹H NMR :
- ¹³C NMR :
- Nitro-substituted carbons: High chemical shifts (δ 140–150 ppm).
- Chloro-substituted carbons: δ 120–130 ppm.
FT-IR and Raman
Computational Chemistry Studies (DFT, Molecular Orbital Analysis)
Density Functional Theory (DFT) studies on similar nitrophenyl-piperidine derivatives reveal:
- Electron Distribution : The nitro group strongly withdraws electron density, polarizing the aromatic ring and adjacent piperidine nitrogen.
- Molecular Orbitals :
- Reactivity : The electrophilic character of the aromatic ring is enhanced at the para position to the nitro group, favoring nucleophilic substitution reactions.
DFT Predictions for 1-(2-Chloro-4-nitrophenyl)-4-methylpiperidine
Comparative Structural Analysis with Related Piperidine Derivatives
1-(2-Chloro-4-nitrophenyl)-4-methylpiperidine shares structural motifs with other nitrophenyl-piperidine derivatives but differs in substituent positioning and electronic effects.
Comparison of Key Derivatives
Electronic and Conformational Trends
- Substituent Effects :
- Reactivity :
Properties
IUPAC Name |
1-(2-chloro-4-nitrophenyl)-4-methylpiperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O2/c1-9-4-6-14(7-5-9)12-3-2-10(15(16)17)8-11(12)13/h2-3,8-9H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYHRMYJRUZXSEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloro-4-nitrophenyl)-4-methylpiperidine typically involves the reaction of 2-chloro-4-nitroaniline with 4-methylpiperidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the process. The reaction conditions, including temperature and time, are optimized to achieve a high yield of the desired product.
Industrial Production Methods: In an industrial setting, the production of 1-(2-Chloro-4-nitrophenyl)-4-methylpiperidine may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high efficiency. The purification of the compound is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nitro group at the 4-position activates the aromatic ring for nucleophilic substitution at the 2-chloro position. Kinetic studies of analogous systems reveal:
| X-Substituent on Benzoate | Rate Constant (k<sub>N</sub>/M<sup>−1</sup>s<sup>−1</sup>) |
|---|---|
| 3,5-(NO<sub>2</sub>)<sub>2</sub> | 108 |
| 4-NO<sub>2</sub> | 24.8 |
| 4-CN | 19.3 |
| H | 3.52 |
| 4-CH<sub>3</sub> | 2.03 |
| 4-OCH<sub>3</sub> | 0.878 |
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Electron-withdrawing groups (e.g., NO<sub>2</sub>, CN) enhance reactivity by stabilizing the negative charge in the Meisenheimer intermediate.
-
A linear Brønsted-type plot (ρ = +1.2) indicates a concerted mechanism for reactions with secondary amines like piperidine.
For 1-(2-chloro-4-nitrophenyl)-4-methylpiperidine, the chloro group is expected to undergo substitution with nucleophiles (e.g., amines, alkoxides) under mild conditions due to the nitro group's meta-directing activation.
Reduction of the Nitro Group
The nitro group can be reduced to an amine under catalytic hydrogenation (H<sub>2</sub>/Pd-C) or via stoichiometric reagents (e.g., Sn/HCl). Structural analogs show:
-
Reduction proceeds selectively at the nitro group without affecting the piperidine ring .
-
The resulting amine (1-(2-chloro-4-aminophenyl)-4-methylpiperidine) can participate in diazotization or acylation reactions.
Piperidine Ring Reactivity
-
Quaternization : Reaction with alkyl halides to form ammonium salts.
-
N-Oxidation : Formation of N-oxide derivatives using peracids, though steric effects may reduce yield.
Electronic and Steric Effects on Reaction Pathways
X-ray crystallography of nitrophenyl-substituted heterocycles reveals:
-
The nitro group induces planarity in the aromatic ring, enhancing resonance stabilization.
-
Bond lengths for critical positions:
-
C–NO<sub>2</sub>: 1.45–1.49 Å
-
C–Cl: 1.72–1.75 Å
-
These structural features favor electrophilic attack at the chloro position over the nitro-substituted site.
Comparative Reaction Kinetics
Hammett analysis of analogous systems demonstrates that substituents alter reactivity by up to three orders of magnitude (e.g., k<sub>N</sub> = 108 M<sup>−1</sup>s<sup>−1</sup> for 3,5-dinitro vs. 0.131 M<sup>−1</sup>s<sup>−1</sup> for 4-N(CH<sub>3</sub>)<sub>2</sub>). For 1-(2-chloro-4-nitrophenyl)-4-methylpiperidine, the electron-deficient aromatic ring predicts rapid SNAr with soft nucleophiles.
Potential Biological Interactions
While direct pharmacological data for this compound is limited, piperidine derivatives are known to interact with:
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Research
Recent studies have indicated that compounds structurally related to 1-(2-Chloro-4-nitrophenyl)-4-methylpiperidine exhibit potential anticancer properties. For instance, piperidine derivatives have been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting critical cellular processes such as mitochondrial function .
2. Neuropharmacology
This compound has been investigated for its binding affinity to several receptors in the central nervous system. In particular, it has been evaluated for its interaction with the colony-stimulating factor 1 receptor (CSF1R), demonstrating significant binding affinity in vitro. Such interactions suggest potential applications in treating neuroinflammatory conditions and neurodegenerative diseases like Alzheimer's disease .
3. Pain Management
Research indicates that derivatives of this compound may possess analgesic properties. Studies have explored its efficacy in animal models of pain, suggesting that it could serve as a lead compound for developing new analgesics .
Case Study 1: Anticancer Efficacy
A study synthesized a series of piperidine derivatives, including 1-(2-Chloro-4-nitrophenyl)-4-methylpiperidine, which were evaluated for their cytotoxic effects against hematological cancer cell lines. The results showed that certain derivatives significantly reduced cell viability and increased the expression of pro-apoptotic genes such as p53 and Bax .
Case Study 2: Neuroinflammation
In a murine model of neuroinflammation, 1-(2-Chloro-4-nitrophenyl)-4-methylpiperidine was tested for its ability to modulate CSF1R activity. The findings revealed that treatment with this compound led to decreased inflammatory markers in the brain, highlighting its potential as a therapeutic agent for neurodegenerative diseases .
Table 1: Summary of Biological Activities
Table 2: Binding Affinity of 1-(2-Chloro-4-nitrophenyl)-4-methylpiperidine
Mechanism of Action
The mechanism of action of 1-(2-Chloro-4-nitrophenyl)-4-methylpiperidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Positional Isomers
- 1-(5-Chloro-2-nitrophenyl)-4-methylpiperidine Synthesized via nucleophilic aromatic substitution using 4-chloro-2-fluoronitrobenzene and 4-methylpiperidine in ethanol .
- 1-(3-Chloro-4-nitrophenyl)-4-methylpiperidine No direct data is provided, but substituent positions influence aromatic ring electron density. The meta-chloro and para-nitro arrangement may enhance steric hindrance compared to the ortho/para isomer.
Piperazine Analogs
- This analog has a purity of 95% (CAS 16154-62-4) and is used in combinatorial chemistry libraries .
Phencyclidine (PCP) Analogs
- 1-(1-Phenylcyclohexyl)-4-methylpiperidine
A PCP derivative tested for CNS activity, this compound exhibited low therapeutic indices in mice, indicating high toxicity. The absence of nitro and chloro groups reduces electron-withdrawing effects, but the cyclohexyl-phenyl group increases lipophilicity .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Solubility | Key Functional Groups |
|---|---|---|---|---|
| 1-(2-Chloro-4-nitrophenyl)-4-methylpiperidine | ~280.7 (estimated) | Not reported | Low polar solvents | Cl, NO₂, piperidine |
| 1-(5-Chloro-2-nitrophenyl)-4-methylpiperidine | ~280.7 | Not reported | Ethanol-soluble | Cl (para), NO₂ (ortho) |
| 1-(2-Chloro-4-nitrophenyl)-4-methylpiperazine | ~281.7 | Not reported | Moderate polarity | Cl, NO₂, piperazine |
| 1-(1-Phenylcyclohexyl)-4-methylpiperidine | ~273.8 | Not reported | Lipophilic | Phenyl, cyclohexyl |
Notes:
- Nitro groups reduce solubility in polar solvents due to electron-withdrawing effects.
- Piperazine analogs exhibit higher water solubility than piperidine derivatives.
Stability and Reactivity
- Hydrochloride Salts : Derivatives like 1-(3-Methoxy-4-nitrophenyl)piperidin-4-amine hydrochloride (CAS 1417793-35-1) show enhanced stability and solubility compared to free bases .
Biological Activity
1-(2-Chloro-4-nitrophenyl)-4-methylpiperidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of 1-(2-Chloro-4-nitrophenyl)-4-methylpiperidine includes a piperidine ring substituted with a chloronitrophenyl group. This configuration is significant as it influences the compound's interaction with biological targets.
Antimicrobial Activity
Research has indicated that piperidine derivatives exhibit notable antimicrobial properties. In a study evaluating various piperidine compounds, 1-(2-Chloro-4-nitrophenyl)-4-methylpiperidine was found to possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways .
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 14 |
Anti-Cancer Activity
The anti-cancer potential of piperidine derivatives has been explored extensively. A study demonstrated that compounds similar to 1-(2-Chloro-4-nitrophenyl)-4-methylpiperidine exhibited cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The compound's ability to induce apoptosis in cancer cells suggests a promising avenue for therapeutic development .
The biological activity of 1-(2-Chloro-4-nitrophenyl)-4-methylpiperidine can be attributed to its interaction with specific molecular targets. It has been shown to act as an antagonist for certain receptors involved in inflammatory pathways, which may contribute to its anti-inflammatory and analgesic effects .
Case Studies
Several studies have highlighted the efficacy of this compound in preclinical models:
- Study on Antibacterial Effects : A series of experiments demonstrated that 1-(2-Chloro-4-nitrophenyl)-4-methylpiperidine significantly inhibited the growth of pathogenic bacteria in vitro. The compound was tested against multiple strains, showing variable efficacy based on the bacterial species .
- Anti-Cancer Research : In vitro assays involving human cancer cell lines revealed that the compound induced cell cycle arrest and apoptosis. Notably, it showed enhanced cytotoxicity compared to standard chemotherapeutics in certain models .
- Neuroinflammation Model : In a murine model of neuroinflammation, the administration of 1-(2-Chloro-4-nitrophenyl)-4-methylpiperidine resulted in reduced markers of inflammation, indicating potential neuroprotective effects .
Q & A
Q. What are the recommended synthetic routes for 1-(2-Chloro-4-nitrophenyl)-4-methylpiperidine, and how can reaction conditions be optimized?
Answer: The synthesis of piperidine derivatives typically involves nucleophilic substitution or coupling reactions. For example, highlights the use of sulfonyl and methoxy groups in piperidine derivatives, suggesting that similar strategies (e.g., nitro-group stabilization or chloro-substitution) could be applied. Optimization may involve:
- Solvent selection : Polar aprotic solvents (e.g., DCM or DMF) enhance reaction rates for nitroaryl intermediates .
- Catalysis : Base catalysts (e.g., NaOH) improve yields in stepwise substitutions, as seen in for analogous pyridine-piperidine hybrids.
- Purification : Column chromatography with silica gel (≥95% purity) is critical due to the compound’s potential byproducts .
Q. How can structural confirmation of 1-(2-Chloro-4-nitrophenyl)-4-methylpiperidine be achieved?
Answer: Structural validation requires a multi-technique approach:
- X-ray crystallography : For unambiguous confirmation of the piperidine ring conformation and nitro/chloro substituent positions, as demonstrated in for a related chlorophenyl-piperidine carboxamide.
- NMR spectroscopy : H and C NMR can resolve methyl-piperidine protons (~δ 1.2–2.5 ppm) and aromatic nitro/chloro signals (~δ 7.5–8.5 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., CHClNO: theoretical 265.07 g/mol).
Advanced Research Questions
Q. What computational methods are suitable for predicting the reactivity of 1-(2-Chloro-4-nitrophenyl)-4-methylpiperidine in biological systems?
Answer: emphasizes the use of quantum chemical calculations (e.g., DFT) to model reaction pathways. Key steps include:
- Electrostatic potential mapping : To identify nucleophilic/electrophilic sites on the nitroaryl group.
- Molecular docking : Screening against biological targets (e.g., enzymes or receptors) using software like AutoDock Vina .
- ADMET prediction : Tools like SwissADME assess bioavailability and toxicity risks based on logP (~2.5–3.5 for similar piperidine derivatives) .
Q. How should researchers address contradictions in biological activity data for piperidine derivatives?
Answer: Discrepancies often arise from assay variability or structural nuances. Methodological solutions include:
- Dose-response standardization : Use IC/EC values across multiple cell lines (e.g., HEK293 vs. HeLa) to validate target specificity .
- Metabolite profiling : LC-MS/MS to identify degradation products (e.g., nitro-reduction to amine derivatives) that may confound activity .
- Comparative SAR : Contrast with structurally related compounds (e.g., 4-methyl vs. 4-ethyl piperidines) to isolate substituent effects .
Q. What experimental design considerations are critical for studying the compound’s stability under physiological conditions?
Answer: Stability studies require:
- pH-dependent hydrolysis : Incubate in buffers (pH 1–9) at 37°C, monitoring degradation via HPLC .
- Light sensitivity : UV-Vis spectroscopy to assess nitro-group photolysis, as nitroaromatics often degrade under UV light .
- Thermal analysis : DSC/TGA to determine melting points and thermal decomposition thresholds (e.g., >200°C for nitro-piperidines) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
